molecular formula C14H9Br2N3O2 B11610897 5-{[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one

5-{[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11610897
M. Wt: 411.05 g/mol
InChI Key: FLCTWARKSZBLJH-UHFFFAOYSA-N
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Description

5-{[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one: is a complex organic compound that belongs to the class of benzimidazoles This compound is characterized by the presence of a benzimidazole core, substituted with a dibromo-hydroxyphenyl group and an imine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-{[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one typically involves a multi-step process. The starting materials often include 3,5-dibromo-4-hydroxybenzaldehyde and 1,3-dihydro-2H-benzimidazol-2-one. The key steps in the synthesis include:

    Condensation Reaction: The aldehyde group of 3,5-dibromo-4-hydroxybenzaldehyde reacts with the amine group of 1,3-dihydro-2H-benzimidazol-2-one under acidic or basic conditions to form the imine linkage.

    Cyclization: The intermediate product undergoes cyclization to form the final benzimidazole structure.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imine linkage, converting it to an amine.

    Substitution: The dibromo groups are susceptible to nucleophilic substitution reactions, where they can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.

Biology:

    Antimicrobial Activity: Studies have shown that derivatives of benzimidazole exhibit significant antimicrobial properties, making them potential candidates for the development of new antibiotics.

Medicine:

    Anticancer Agents: The compound and its derivatives have been investigated for their potential as anticancer agents due to their ability to interact with DNA and inhibit cell proliferation.

Industry:

    Dyes and Pigments: The compound can be used as a precursor in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-{[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with various molecular targets. The compound can bind to DNA, inhibiting its replication and transcription processes. Additionally, it can interact with enzymes involved in cell proliferation, leading to the inhibition of cancer cell growth. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form stable complexes with metal ions plays a crucial role in its biological activity.

Comparison with Similar Compounds

Uniqueness: The presence of the dibromo-hydroxyphenyl group and the imine linkage in 5-{[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]amino}-1,3-dihydro-2H-benzimidazol-2-one imparts unique chemical and biological properties. These substitutions enhance its ability to interact with biological targets and increase its potential as a therapeutic agent.

Properties

Molecular Formula

C14H9Br2N3O2

Molecular Weight

411.05 g/mol

IUPAC Name

5-[(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C14H9Br2N3O2/c15-9-3-7(4-10(16)13(9)20)6-17-8-1-2-11-12(5-8)19-14(21)18-11/h1-6,20H,(H2,18,19,21)

InChI Key

FLCTWARKSZBLJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N=CC3=CC(=C(C(=C3)Br)O)Br)NC(=O)N2

Origin of Product

United States

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